Iosimenol mechanism of action in contrast imaging
Iosimenol mechanism of action in contrast imaging
An In-depth Technical Guide on the Core Mechanism of Action of Iosimenol in Contrast Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iosimenol is a next-generation, non-ionic, iso-osmolar, dimeric iodinated contrast medium developed for use in X-ray-based imaging modalities, including computed tomography (CT) and angiography. Its mechanism of action is centered on the attenuation of X-rays by the iodine atoms within its molecular structure, leading to enhanced visualization of vascular structures and soft tissues. This technical guide provides a comprehensive overview of the core mechanism of action of Iosimenol, detailing its physicochemical properties, pharmacokinetics, and the methodologies used in its evaluation. A comparative analysis with other commonly used iodinated contrast agents is also presented.
Introduction
Iodinated contrast media are indispensable tools in modern diagnostic imaging. Their primary function is to increase the contrast resolution of X-ray-based imaging, enabling the detailed visualization of anatomical structures and pathological processes that would otherwise be indistinguishable. The evolution of contrast media has been driven by the pursuit of improved efficacy and enhanced safety profiles. Iosimenol represents a significant advancement in this field, offering a unique combination of iso-osmolality and low viscosity.[1][2]
Core Mechanism of Action: X-ray Attenuation
The fundamental mechanism of action for all iodinated contrast agents, including Iosimenol, lies in the principle of X-ray attenuation. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons compared to the soft tissues of the body, which are primarily composed of elements with much lower atomic numbers (e.g., hydrogen, carbon, oxygen).[3]
When a beam of X-rays passes through the body, its intensity is reduced or "attenuated." The degree of attenuation is dependent on the energy of the X-rays and the electron density and atomic number of the tissue it traverses. By introducing an iodine-containing compound like Iosimenol into the bloodstream or other body cavities, the X-ray attenuation of the targeted region is significantly increased. This differential absorption of X-rays between the contrast-enhanced area and the surrounding tissues creates the contrast seen on a radiograph or CT scan. The resulting image displays the iodine-filled structures as bright or opaque regions.
Physicochemical Properties of Iosimenol and Comparators
The clinical performance and safety of an iodinated contrast medium are heavily influenced by its physicochemical properties. Iosimenol is a non-ionic dimer, a structural characteristic that contributes to its iso-osmolality, meaning its osmolality is similar to that of human blood (approximately 290 mOsm/kg H₂O).[2][4] This property is associated with a lower incidence of injection site pain, warmth, and other adverse events compared to hyperosmolar agents.[2]
A key distinguishing feature of Iosimenol is its lower viscosity compared to other iso-osmolar dimeric contrast agents like Iodixanol at equivalent iodine concentrations.[2] Lower viscosity facilitates easier and more rapid injection, particularly through small-caliber catheters, and may contribute to a more favorable safety profile.[2]
The following tables summarize the key quantitative data for Iosimenol and other commonly used iodinated contrast agents.
Table 1: Physicochemical Properties of Iodinated Contrast Media
| Property | Iosimenol | Iodixanol (Visipaque) | Iopromide (Ultravist) | Iohexol (Omnipaque) |
| Chemical Structure | Non-ionic Dimer | Non-ionic Dimer | Non-ionic Monomer | Non-ionic Monomer |
| Molecular Weight ( g/mol ) | 1478.08[5] | 1550.18[6] | 791.12[7] | 821.14[8] |
| Iodine Content (%) | ~51.5[9] | ~49.1 | ~48.1[7] | ~46.4[8] |
Table 2: Iodine Concentration, Osmolality, and Viscosity of Various Formulations
| Contrast Medium | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) @ 37°C | Viscosity (cP) @ 20°C | Viscosity (cP) @ 37°C |
| Iosimenol | 350[9] | ~290[10] | - | ~8.7[11] |
| Iodixanol (Visipaque) | 270 | 290[12] | 12.7[12] | 6.3[12] |
| 320 | 290[12] | 26.6[12] | 11.8[12] | |
| Iopromide (Ultravist) | 300 | 610[13] | 8.7[13] | 4.6[13] |
| 370 | 770[13] | 20.1[13] | 9.5[13] | |
| Iohexol (Omnipaque) | 300 | 672[8] | 11.8[8] | 6.3[8] |
| 350 | 844[8] | 20.4[8] | 10.4[8] |
Pharmacokinetics
The pharmacokinetic profile of Iosimenol is characterized by rapid distribution and efficient elimination.
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Administration and Distribution : Following intravenous administration, Iosimenol is rapidly distributed throughout the extracellular fluid space. It does not significantly bind to plasma proteins and does not cross the intact blood-brain barrier.
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Metabolism : Iosimenol is not metabolized in the body.[4]
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Elimination : The primary route of elimination is via the kidneys through glomerular filtration. In patients with normal renal function, it is rapidly excreted unchanged in the urine.[4]
Experimental Protocols
The evaluation of a new contrast agent like Iosimenol involves a rigorous series of preclinical and clinical studies. Below are representative methodologies for key experiments.
Measurement of Physicochemical Properties
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Viscosity Measurement : The viscosity of contrast media is typically determined using a rotational or capillary viscometer.[14][15] The measurement is performed at controlled temperatures, commonly 20°C (room temperature) and 37°C (body temperature), as viscosity is temperature-dependent.[16]
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Osmolality Measurement : Osmolality is measured using an osmometer, which commonly employs either freezing point depression or vapor pressure depression techniques.[17][18] The instrument is calibrated with standard solutions of known osmolality.
Preclinical Evaluation in Animal Models
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Contrast-Enhanced Micro-CT in Rodents : Preclinical efficacy is often assessed in rodent models using micro-CT.
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Animal Model : Male Wistar rats are commonly used.
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Anesthesia : Animals are anesthetized to prevent movement during imaging.
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Contrast Administration : A bolus of Iosimenol is injected intravenously via a tail vein catheter. The dose is calculated based on the animal's body weight.
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Imaging : Dynamic or static micro-CT scans are acquired at specific time points post-injection to visualize the enhancement of target organs or vessels. Imaging parameters such as X-ray tube voltage (kVp) and current (mA) are optimized for iodine imaging.
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Image Analysis : Regions of interest (ROIs) are drawn on the images to quantify the enhancement in Hounsfield Units (HU) over time.
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Clinical Trial Protocol for Efficacy and Safety Assessment in CT
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Study Design : A randomized, double-blind, comparative clinical trial is a common design to evaluate a new contrast agent against a standard-of-care comparator.
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Patient Population : Adult patients scheduled for a clinically indicated contrast-enhanced CT scan of a specific body region (e.g., abdomen, chest).
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Randomization : Patients are randomly assigned to receive either Iosimenol or a comparator agent (e.g., Iodixanol).
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Contrast Administration : The contrast medium is administered intravenously at a standardized dose and injection rate.
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CT Imaging : A standardized CT imaging protocol is used for all patients, including the timing of scan acquisition after contrast injection (e.g., arterial phase, venous phase).
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Efficacy Assessment : The primary efficacy endpoint is typically the degree of contrast enhancement in specific anatomical structures, measured in Hounsfield Units. Image quality may also be assessed qualitatively by blinded radiologists.
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Safety Assessment : Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., serum creatinine for renal function).[2]
Visualizations
Diagram 1: Core Mechanism of Iodinated Contrast Agents
Caption: Mechanism of X-ray attenuation by Iosimenol for contrast enhancement.
Diagram 2: Pharmacokinetic Workflow of Iosimenol
Caption: Simplified pharmacokinetic pathway of Iosimenol.
Diagram 3: Logic Flow of Iosimenol's Physicochemical Advantages
Caption: Relationship between Iosimenol's structure, properties, and clinical benefits.
Conclusion
Iosimenol's mechanism of action in contrast imaging is fundamentally based on the efficient attenuation of X-rays by its iodine content. Its advanced molecular design as a non-ionic, iso-osmolar dimer with low viscosity confers significant clinical advantages, including improved patient tolerance and ease of administration. The comprehensive understanding of its physicochemical properties and pharmacokinetic profile, supported by rigorous preclinical and clinical evaluation, establishes Iosimenol as a valuable agent in the armamentarium of diagnostic imaging. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals working with or developing advanced contrast media.
References
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